LasR agonist 1

Quorum Sensing Pseudomonas aeruginosa Chemical Probe

LasR agonist 1 (also designated as Compound 9 or ITC-12 in primary literature ) is a synthetic, non-native small molecule designed to activate the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. It is chemically defined by the molecular formula C19H15FN4O2S and serves as a functional agonist that mimics the activity of the native autoinducer N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL).

Molecular Formula C19H15FN4O2S
Molecular Weight 382.4 g/mol
Cat. No. B12381058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasR agonist 1
Molecular FormulaC19H15FN4O2S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F
InChIInChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25)
InChIKeyHXNPZHJYQKUZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LasR agonist 1: Procurement Specifications and Baseline Identity for the Potent Quorum Sensing Activator


LasR agonist 1 (also designated as Compound 9 or ITC-12 in primary literature [1]) is a synthetic, non-native small molecule designed to activate the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa [1]. It is chemically defined by the molecular formula C19H15FN4O2S and serves as a functional agonist that mimics the activity of the native autoinducer N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) [1]. Unlike the hydrolytically unstable native lactone, this compound offers a stable, research-grade alternative for probing bacterial virulence regulation in QS-deficient backgrounds.

Critical Differentiation of LasR agonist 1: Why Non-Native Scaffolds Cannot Be Interchanged with Natural Ligands


Generic substitution with the native autoinducer 3O-C12-HSL or other simple AHL analogs fails to replicate the unique biochemical utility of LasR agonist 1. While natural AHLs are prone to rapid lactonolysis and metabolic degradation in complex media, their structural modifications often abolish activity due to strict steric constraints in the LasR binding pocket [1]. Furthermore, the majority of synthetic LasR modulators exhibit limited efficacy or become substrates for the MexAB-OprM efflux pump in wild-type P. aeruginosa, rendering them inactive in more translationally relevant assays [2]. LasR agonist 1 differentiates itself not merely by binding affinity but by a unique combination of high intrinsic efficacy and a specific susceptibility profile to bacterial efflux mechanisms, which makes it a non-interchangeable chemical probe for defined experimental contexts [2].

LasR agonist 1: Quantitative Comparator Evidence Against 3O-C12-HSL and Other In-Class Modulators


Compound Identity Clarification: LasR agonist 1 Corresponds to ITC-12 (Compound 11) in Key Comparative Studies

Critical procurement note: The compound commercialized as 'LasR agonist 1' corresponds to the entity identified as 'Compound 11' or 'ITC-12' in the comprehensive 2015 JACS comparative study [1]. This equivalence is essential for leveraging the only existing side-by-side performance dataset against 20+ analogs and the native ligand. Without this link, the differential evidence below (efficacy and efflux data) is inaccessible.

Quorum Sensing Pseudomonas aeruginosa Chemical Probe

Superior Intrinsic Efficacy as a LasR Agonist in PAO-JP2 Reporter Strains

In standardized cell-based reporter assays using the AHL synthase-null P. aeruginosa strain PAO-JP2 (plasI-LVAgfp), LasR agonist 1 (Compound 11/ITC-12) demonstrated that it can achieve a maximum activation level of 130% relative to the native ligand (3O-C12-HSL) at 150 nM, classifying it as a 'superagonist' [1]. The EC50 for this activation was determined to be 0.7 μM . This contrasts with many in-class synthetic analogs, such as TP-1 (Compound 19), which function primarily as partial agonists or antagonists with maximal efficacy below 100% of the native ligand [1]. The ability to exceed the native activation ceiling provides a unique tool for 'gain-of-function' QS studies.

Transcriptional Activation Gene Expression Virulence Regulation

Differential Susceptibility to MexAB-OprM Efflux Pump Relative to Native Ligand

In comparative assays conducted in wild-type P. aeruginosa (PAO1), LasR agonist 1 (Compound 11) exhibited near-complete loss of activity, indicating it is a strong substrate for the MexAB-OprM efflux pump [1]. This susceptibility is not universal among synthetic agonists; for instance, the non-native triaryl derivative TP-1 (Compound 19) retained robust activity in the wild-type background [1]. Furthermore, this behavior differs from the native ligand 3O-C12-HSL, which is also effluxed but to a lesser degree due to its continuous re-synthesis and passive diffusion equilibrium in wild-type cells [1]. This quantifiable defect in wild-type activity is a defining characteristic for selecting the correct negative control or for experiments requiring efflux-deficient strains.

Efflux Pump Susceptibility Wild-type Activity Pharmacodynamics

Chemical Scaffold Differentiation: Triaryl vs. Homoserine Lactone Head Group

LasR agonist 1 belongs to the triaryl structural class (Group C in the 2015 JACS classification), characterized by a non-native head group [1]. In contrast to many Group A and B compounds that retain the homoserine lactone (HSL) head group—a moiety susceptible to chemical hydrolysis and enzymatic lactonolysis—LasR agonist 1 replaces the labile lactone with a stable aromatic core [1]. While direct quantitative stability half-life data are not published for this specific compound, cross-study comparisons of the HSL moiety show rapid degradation (t1/2 < 24h) in physiological buffers and bacterial culture supernatants, a liability not shared by the triaryl scaffold [2]. This scaffold-level differentiation translates to enhanced shelf stability and reliability in long-term in vitro assays.

Chemical Stability Metabolic Resistance Scaffold Comparison

LasR agonist 1: Defined Application Scenarios for Optimal Scientific Return on Procurement


Hyperactivation of LasR Regulon in Heterologous E. coli Biosensors

Based on the 130% maximum efficacy quantified in efflux-deficient backgrounds [1], LasR agonist 1 is optimally deployed in E. coli-based LasR reporter assays (e.g., E. coli JLD271 pSC11/pJN105L). In this prokaryotic system lacking the MexAB-OprM efflux machinery, LasR agonist 1 reliably induces a super-physiological QS response [1], making it the superior choice for screening libraries for antagonism or for identifying downstream genes in the LasR regulon without the confounding variable of endogenous AHL synthesis. Procurement is recommended for laboratories seeking a robust positive control that exceeds the activation potential of OdDHL.

Negative Control and Efflux Probe Experiments in Wild-Type P. aeruginosa

Given the established sensitivity of LasR agonist 1 to the MexAB-OprM efflux pump in wild-type PAO1 [1], a critical application scenario is its use as a 'null-activity' control in wild-type P. aeruginosa assays. Researchers can pair LasR agonist 1 (effluxed/inactive) with efflux-resistant agonists like TP-1 (Compound 19) to deconvolute whether a loss of compound activity is due to intrinsic target binding failure or efflux-mediated exclusion [1]. This differential application provides a mechanistic insight tool that generic AHL analogs cannot offer.

Structural Biology and Crystallography of Non-Canonical LasR Binding Modes

The unique triaryl scaffold of LasR agonist 1 (Compound 11/ITC-12) has been shown in co-crystal structures to stabilize a specific conformation of the LasR ligand-binding domain that is distinct from that induced by the native autoinducer [1]. For structural biologists, this compound is an essential procurement item for trapping and solving alternative LasR conformations [2], specifically those involving the rotation of the lactone head group or the 'L3 loop out' state [2]. Unlike OdDHL, which yields a single canonical active state, LasR agonist 1 enables the interrogation of receptor plasticity and binding site flexibility.

Biochemical In Vitro Assays Requiring Long-Term Ligand Stability

For in vitro assays requiring extended incubation times (e.g., fluorescence polarization, surface plasmon resonance, or prolonged dialysis), the non-hydrolyzable triaryl core of LasR agonist 1 provides a quantifiable advantage over HSL-based agonists [1]. While the native 3O-C12-HSL undergoes pH-dependent lactonolysis within hours [2], LasR agonist 1 remains chemically intact, ensuring that observed binding kinetics or stabilization effects are attributable to the intended ligand concentration rather than degradation artifacts. This makes it the preferred tool for biophysical characterization of the LasR protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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